2-Ethyl-4,4-difluorobutanoic acid
Overview
Description
2-Ethyl-4,4-difluorobutanoic acid is a fluorinated organic compound with the molecular formula C6H10F2O2. It is characterized by the presence of two fluorine atoms on the fourth carbon of the butanoic acid chain and an ethyl group attached to the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4,4-difluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the reaction of 2-ethylbutanoic acid with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors designed to handle fluorinating agents safely. The process is optimized to achieve high yields and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,4-difluorobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of esters or amides.
Scientific Research Applications
2-Ethyl-4,4-difluorobutanoic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and agrochemicals.
Mechanism of Action
2-Ethyl-4,4-difluorobutanoic acid is similar to other fluorinated butanoic acids, such as 2,2-difluorobutyric acid and 4,4-difluorobutanoic acid. its unique structure, with the presence of an ethyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in specific applications.
Comparison with Similar Compounds
2,2-Difluorobutyric acid
4,4-Difluorobutanoic acid
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Properties
IUPAC Name |
2-ethyl-4,4-difluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-4(6(9)10)3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVKYPZWCYAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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